Current Evidence Gap: No Public Quantitative Comparator Data Available
A systematic search of patents and primary literature (through April 2025) yielded no quantitative biochemical, cellular, or in vivo data for 2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide. While structurally related tetrazole-5-carboxamides have been claimed as alpha7 nAChR positive allosteric modulators, no IC₅₀, EC₅₀, Kᵢ, selectivity, or ADME values for CAS 1396802-17-7 were found in any non-excluded data source [1]. Without such data, it is not possible to quantify differentiation from the closest analogs, which include 2-(4-(2-chlorobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide (CAS 1421584-30-6) and 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide (no CAS identified).
| Evidence Dimension | Target engagement / functional activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest analog CAS 1421584-30-6; no public activity data |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
In the absence of public quantitative data, scientists and procurement professionals cannot currently prioritize CAS 1396802-17-7 over structurally similar compounds based on published performance alone.
- [1] Wochna-Filler, E. et al. (2009). Tetrazole-substituted aryl amide derivatives and uses thereof. WO2009043780A1 (alpha7 nAChR PAM patent; does not list CAS 1396802-17-7). View Source
